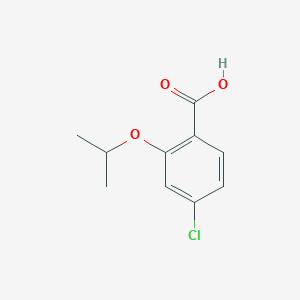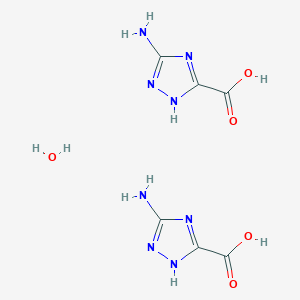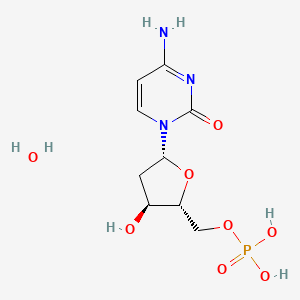
4-Chloro-2-isopropoxybenzoic acid
Übersicht
Beschreibung
4-Chloro-2-isopropoxybenzoic acid, or 4-CIPBA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid that is soluble in many organic solvents. 4-CIPBA has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, fragrances, and dyes. It is also used as an intermediate in organic synthesis. 4-CIPBA has been studied extensively for its biochemical and physiological effects and its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Solid-State Versatility
4-Chloro-2-isopropoxybenzoic acid demonstrates solid-state versatility in molecular salts and cocrystals. It participates in forming stable molecular structures, primarily through hydrogen and halogen bond interactions, which are crucial for its structural integrity and chemical reactivity. This characteristic is essential for its use in various applications, including pharmaceuticals and materials science. For instance, the molecular salts of 2-Chloro-4-nitrobenzoic acid (a compound structurally similar to 4-Chloro-2-isopropoxybenzoic acid) exhibit significant solid-state versatility due to halogen bonds in their crystal structures, emphasizing the importance of such interactions in these compounds (Oruganti et al., 2017).
Role in Heterocyclic Synthesis
The compound plays a pivotal role in heterocyclic synthesis, acting as a building block for constructing various heterocyclic scaffolds. Its reactivity and structural flexibility make it suitable for synthesizing diverse heterocyclic structures, which are fundamental in developing pharmaceuticals and agrochemicals. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, which shares similar halogen substitutions with 4-Chloro-2-isopropoxybenzoic acid, is used as a multireactive building block in heterocyclic oriented synthesis, emphasizing the versatility of such chloro-substituted benzoic acids in constructing diverse heterocyclic structures (Křupková et al., 2013).
Environmental Implications and Treatment
4-Chloro-2-isopropoxybenzoic acid, due to its structural properties, is relevant in environmental science, particularly in understanding and treating pollution. Its related compounds are used as intermediates in synthetic processes, and their degradation products are crucial in evaluating and mitigating environmental pollution. For example, similar chlorinated aromatic compounds like 3-chloro-4-hydroxybenzoic acid undergo gamma irradiation-induced degradation, highlighting the significance of understanding the degradation pathways of such compounds for environmental treatment processes (Chu & Wang, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYLIQNMPUVQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
